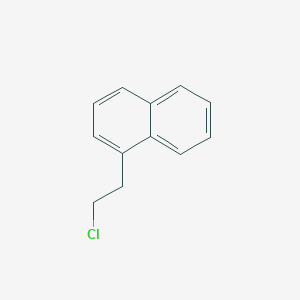

1-(2-Chloroethyl)naphthalene

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthalene derivatives often involves catalyzed reactions or directed evolution to enhance specific chemical functions. For instance, the directed evolution of toluene ortho-monooxygenase in Burkholderia cepacia G4 has been shown to increase the activity for naphthalene oxidation, suggesting potential pathways for synthesizing naphthalene derivatives, including 1-(2-Chloroethyl)naphthalene (Canada et al., 2002). Additionally, iron-catalyzed benzannulation reactions offer practical methods for naphthalene synthesis, indicating possible synthetic routes for 1-(2-Chloroethyl)naphthalene (Zhu et al., 2013).

Molecular Structure Analysis

Molecular structure and spectroscopic characterizations of naphthalene derivatives have been extensively studied. For example, the analysis of 1-(chloromethyl)-2-methylnaphthalene provides insights into its molecular geometry, vibrational assignments, and electronic properties, which could be analogous to those of 1-(2-Chloroethyl)naphthalene (Nagabalasubramanian et al., 2012).

Chemical Reactions and Properties

The chemical behavior of naphthalene derivatives under various conditions has been a subject of study, offering insights into the reactions and properties of 1-(2-Chloroethyl)naphthalene. For example, research on naphthalene-1,8-diylbis(diphenylmethylium) highlights unique electron-transfer reduction behaviors that could be relevant to understanding the reactivity of 1-(2-Chloroethyl)naphthalene (Saitoh et al., 2006).

Physical Properties Analysis

Investigations into the physical properties of naphthalene derivatives, such as polarizability, hyperpolarizability, and spectroscopic characteristics, provide a foundation for predicting the physical attributes of 1-(2-Chloroethyl)naphthalene. These studies include comprehensive spectroscopic characterization and quantum chemical calculations to understand the compound's behavior in various media (Nagabalasubramanian et al., 2012).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as reactivity with OH radicals and the formation of dicarbonyl products, offer insights into the environmental and chemical reactivity of 1-(2-Chloroethyl)naphthalene. Studies on the OH radical-initiated reactions of naphthalene and its alkyl derivatives reveal the formation of ring-opened dicarbonyls, suggesting similar pathways might occur for 1-(2-Chloroethyl)naphthalene (Wang et al., 2007).

Aplicaciones Científicas De Investigación

1-(chloromethyl)-2-methylnaphthalene, a related compound, exhibits unique molecular geometry and charge transfer interactions, making it potentially useful in organic electronics and photocatalysis (Nagabalasubramanian, Karabacak, & Periandy, 2012).

Naphthalene diimides (NDIs) show potential in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis, highlighting the diverse applications of naphthalene derivatives (Bhosale, Jani, & Langford, 2008).

NDIs are also promising in supramolecular chemistry, sensors, catalysis, and medicinal applications, although real-world applications need to overcome key challenges (Kobaisi et al., 2016).

Anodic coupling of naphthalene in specific solvents leads to the production of 1,4-polynaphthylene films, which exhibit reversible electrochemical properties (Zecchin, Tomat, Schiavon, & Zotti, 1988).

Naphthalene-based compounds are studied for their electro-optical, nonlinear, and charge transfer properties, making them candidates for applications in dye-sensitized solar cells and nonlinear optics (Irfan et al., 2017).

Certain naphthalene diimides with specific side chains exhibit unique absorption and fluorescence properties, beneficial for molecular device manufacturing (Andric et al., 2004).

A naphthalene-based fluorescent probe has been developed for high-resolution imaging of zinc distribution in cells and plants, demonstrating its utility in biological imaging (Lee et al., 2015).

Naphthalene and its derivatives react with hydroxyl radicals in urban air, forming oxidation products that may be air toxics, indicating its environmental impact (Bunce, Liu, Zhu, & Lane, 1997).

The position of alkyl-substitution in naphthalene derivatives affects the ring cleavage site and product distribution in urban atmospheres, important for understanding atmospheric chemistry (Wang, Atkinson, & Arey, 2007).

Propiedades

IUPAC Name |

1-(2-chloroethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIBFCUQUWJKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393467 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)naphthalene | |

CAS RN |

41332-02-9 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

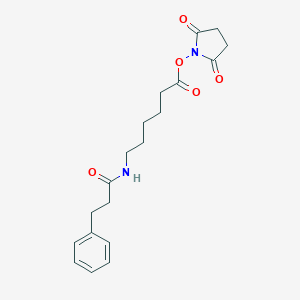

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)

![1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene](/img/structure/B15243.png)

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)